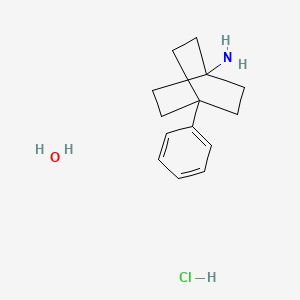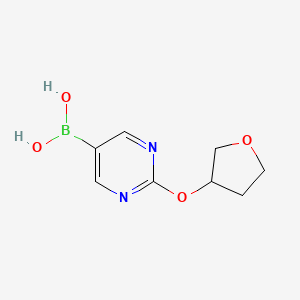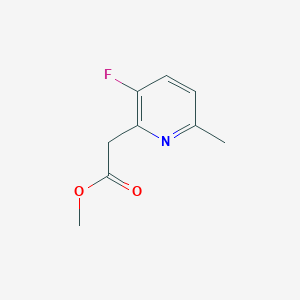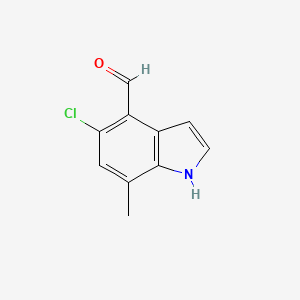
7-Nitro-N-(prop-2-en-1-yl)-2,1,3-benzoxadiazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Nitro-N-(prop-2-en-1-yl)-2,1,3-benzoxadiazol-4-amine is a synthetic organic compound belonging to the benzoxadiazole family. Compounds in this family are known for their diverse applications in various fields, including chemistry, biology, and materials science. The presence of the nitro group and the benzoxadiazole ring system often imparts unique chemical and physical properties to these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-N-(prop-2-en-1-yl)-2,1,3-benzoxadiazol-4-amine typically involves the following steps:
Formation of the Benzoxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Nitration: Introduction of the nitro group can be done using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
Alkylation: The prop-2-en-1-yl group can be introduced via alkylation reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Various substitution reactions can occur, especially at the benzoxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted benzoxadiazoles depending on the reagents used.
Scientific Research Applications
Chemistry
Fluorescent Probes: Benzoxadiazole derivatives are often used as fluorescent probes in chemical analysis.
Catalysts: Some compounds in this family serve as catalysts in organic reactions.
Biology
Bioimaging: Due to their fluorescent properties, these compounds are used in bioimaging techniques.
Enzyme Inhibitors: Some derivatives act as enzyme inhibitors, making them useful in biochemical research.
Medicine
Drug Development:
Diagnostics: Used in diagnostic assays for detecting various biomolecules.
Industry
Materials Science: Utilized in the development of advanced materials, including polymers and nanomaterials.
Sensors: Employed in the fabrication of chemical sensors.
Mechanism of Action
The mechanism of action of 7-Nitro-N-(prop-2-en-1-yl)-2,1,3-benzoxadiazol-4-amine depends on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The nitro group and benzoxadiazole ring can participate in various chemical interactions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
7-Nitrobenzoxadiazole: Lacks the prop-2-en-1-yl group but shares the benzoxadiazole core.
2,1,3-Benzoxadiazole-4-amine: Lacks the nitro group but has the same core structure.
Uniqueness
The presence of both the nitro group and the prop-2-en-1-yl group in 7-Nitro-N-(prop-2-en-1-yl)-2,1,3-benzoxadiazol-4-amine imparts unique chemical properties, making it distinct from other benzoxadiazole derivatives
Properties
CAS No. |
101237-18-7 |
|---|---|
Molecular Formula |
C9H8N4O3 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
4-nitro-N-prop-2-enyl-2,1,3-benzoxadiazol-7-amine |
InChI |
InChI=1S/C9H8N4O3/c1-2-5-10-6-3-4-7(13(14)15)9-8(6)11-16-12-9/h2-4,10H,1,5H2 |
InChI Key |
VLSDZFFOEZOBQD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6H-Dibenzo[b,d]pyran-2-carboxylicacid, 6a,7,10,10a-tetrahydro-1-hydroxy-6,6,9-trimethyl-3-propyl-, (6aR,10aR)-](/img/structure/B14080321.png)

![2-(6-Methoxy-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080333.png)

![13-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B14080352.png)

![6-piperidin-4-yl-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B14080358.png)

![3-{[7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid](/img/structure/B14080360.png)
![methyl (2R,3S)-3-[(E)-6-[(2R)-3,3-dimethyloxiran-2-yl]-4-methylhex-3-enyl]-3-methyloxirane-2-carboxylate](/img/structure/B14080364.png)

![2-amino-N-[6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-(1-hydroxyethyl)-9-[hydroxy(1H-indol-3-yl)methylidene]-12,21-bis(hydroxymethyl)-18-(1-hydroxy-2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide](/img/structure/B14080372.png)

![7-Bromo-2-(furan-2-ylmethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080384.png)
